6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran
Description
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is a compound primarily used in carbohydrate chemistry research. It plays a significant role in glycosylation reactions and the synthesis of complex carbohydrates . This compound is crucial for understanding the structure, synthesis, and biological functions of carbohydrates.
Properties
Molecular Formula |
C11H20O5 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3 |
InChI Key |
HLLZDTWLBNXZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent glycosylation. The reaction conditions often include the use of protecting groups such as isopropylidene to shield specific hydroxyl groups during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and glycosylation techniques as in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in:
Chemistry: As a reagent in glycosylation reactions and the synthesis of complex carbohydrates.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of carbohydrate-based materials and biochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its role in glycosylation reactions. It acts as a donor molecule, transferring glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
- Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
- Methyl 2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside
Uniqueness
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and its role in glycosylation reactions. This uniqueness makes it particularly valuable in carbohydrate chemistry research .
Biological Activity
6,7-Dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran is a synthetic compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific pathways may vary in literature, they often include the use of dioxole and pyran derivatives as starting materials. The synthesis process generally requires careful control of reaction conditions such as temperature and pH to achieve the desired product purity and yield.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of related pyran derivatives against human leukemia cell lines (NALM-6 and HL-60) and breast adenocarcinoma (MCF-7). The most potent analog showed an IC50 of 1.02 µM against HL-60 cells, significantly lower than that of carboplatin (2.9 µM) .
| Compound | IC50 (µM) HL-60 | IC50 (µM) NALM-6 | IC50 (µM) MCF-7 |
|---|---|---|---|
| Pyran Analog | 1.02 | 0.27 | >10 |
| Carboplatin | 2.90 | 0.70 | 3.80 |
| Parthenolide | 5.43 | 2.82 | 9.02 |
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : The tested analogs were found to induce apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that certain compounds caused an arrest in the G2/M phase of the cell cycle .
Case Studies
A notable case study involved the evaluation of several pyran derivatives for their antiproliferative activity. The study highlighted that structural modifications significantly influenced biological activity. For example:
- Compounds with aromatic substituents demonstrated enhanced cytotoxicity compared to those with aliphatic groups.
- The presence of isopropyl groups at specific positions was associated with increased potency against leukemia cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
